2-chloro-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one
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Overview
Description
2-chloro-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one is an organic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound contains an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-chloro-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . Another method involves the reaction of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with aromatic aldehydes in the presence of potassium hydroxide in 1,4-dioxane .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as ultrasound-assisted methods, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various indole derivatives with modified functional groups, such as indole-3-carboxaldehyde or indole-3-acetic acid .
Scientific Research Applications
2-chloro-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the synthesis of dyes, pigments, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing cell signaling pathways. This binding can lead to the modulation of gene expression, enzyme activity, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-chloro-1H-indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals
Uniqueness
2-chloro-1-(5-hydroxy-1H-indol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine and hydroxyl groups provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-chloro-1-(5-hydroxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H8ClNO2/c11-4-10(14)8-5-12-9-2-1-6(13)3-7(8)9/h1-3,5,12-13H,4H2 |
InChI Key |
XICXLNAQUBBDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C(=O)CCl |
Origin of Product |
United States |
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